5-Bromo-1,1-(propylenedioxo)-indane
Description
5-Bromo-1,1-(propylenedioxo)-indane is a brominated bicyclic compound featuring a fused indane core modified with a propylenedioxo (1,3-dioxolane) ring system. This structure combines the aromatic stability of indane with the electron-withdrawing effects of bromine and the oxygen-rich dioxolane moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane] |
InChI |
InChI=1S/C12H13BrO2/c13-10-2-3-11-9(8-10)4-5-12(11)14-6-1-7-15-12/h2-3,8H,1,4-7H2 |
InChI Key |
SQZFXBSRUZMGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCC3=C2C=CC(=C3)Br)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 5-Bromo-1,1-(propylenedioxo)-indane and related compounds:
Key Observations :
- Oxygen vs. Sulfur Substituents : The propylenedioxo group enhances polarity and hydrogen-bonding capacity compared to the ethylenedithio analog, which may improve solubility in polar solvents but reduce membrane permeability .
- Bromine Positioning : Bromine at the 5-position (common across all listed compounds) facilitates regioselective functionalization via Suzuki-Miyaura or Ullmann couplings, as seen in ’s Pd-catalyzed cross-coupling reactions .
- Heterocyclic Modifications : Indazole derivatives (e.g., 5-Bromo-3-isopropyl-1-methyl-1H-indazole) exhibit enhanced biological activity due to nitrogen-rich aromatic systems, contrasting with the oxygen/sulfur focus in indane analogs .
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